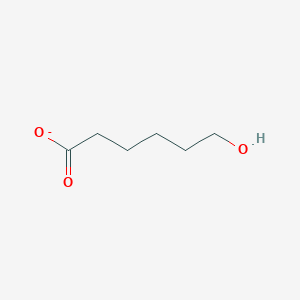

6-Hydroxyhexanoate

説明

特性

IUPAC Name |

6-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHLYPDWHHPVAA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 6-Hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 6-hydroxyhexanoate (6HA), a valuable C6 platform chemical and monomer for the biodegradable polymer polycaprolactone (PCL). This document details the primary enzymatic pathways, summarizes key quantitative data from various biocatalytic systems, outlines relevant experimental protocols, and presents visual diagrams of the core processes to facilitate understanding and further research in metabolic engineering and biocatalysis.

Core Biosynthesis Pathways for this compound

The biological production of this compound predominantly follows multi-step enzymatic cascades, often engineered in microbial hosts like Escherichia coli and Pseudomonas taiwanensis. The most well-documented pathway initiates from cyclohexane, a readily available and inexpensive feedstock. An alternative natural pathway involves the omega-oxidation of hexanoate.

Pathway from Cyclohexane

The conversion of cyclohexane to 6HA is a four-step enzymatic cascade that has been successfully engineered in recombinant bacteria.[1] This pathway involves a series of oxidation and hydrolysis reactions, seamlessly converting a non-functionalized cycloalkane into a linear hydroxy acid.

-

Step 1: Cyclohexane to Cyclohexanol: A cytochrome P450 monooxygenase (Cyp) catalyzes the initial hydroxylation of cyclohexane to produce cyclohexanol.[1] This is often a rate-limiting step due to the toxicity of the substrate to the microbial host.[2]

-

Step 2: Cyclohexanol to Cyclohexanone: A cyclohexanol dehydrogenase (CDH) oxidizes cyclohexanol to cyclohexanone. This step often requires a cofactor like NADP+.[3]

-

Step 3: Cyclohexanone to ε-Caprolactone: A Baeyer-Villiger monooxygenase, specifically a cyclohexanone monooxygenase (CHMO), performs the key ring-expansion of cyclohexanone to form ε-caprolactone, a seven-membered cyclic ester.[3][4] This reaction consumes molecular oxygen and a cofactor, typically NADPH.[3]

-

Step 4: ε-Caprolactone to this compound: The final step involves the hydrolysis of the ε-caprolactone ring. This can be achieved by a lactonase (Lact) or a lipase, which opens the cyclic ester to yield the final product, 6-hydroxyhexanoic acid.[1][5]

The following diagram illustrates this four-step enzymatic cascade.

References

- 1. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]

- 2. Continuous cyclohexane oxidation to cyclohexanol using a novel cytochrome P450 monooxygenase from Acidovorax sp. CHX100 in recombinant P. taiwanensis VLB120 biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caprolactone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

The Natural Occurrence and Biosynthesis of 6-Hydroxyhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoate, a six-carbon omega-hydroxy fatty acid, is a naturally occurring metabolite identified as a key intermediate in the omega-oxidation pathway of fatty acids. Its discovery in nature, primarily through studies of microbial metabolism, has opened avenues for research into novel biosynthetic pathways and their potential applications in biocatalysis and the production of valuable chemicals. This technical guide provides an in-depth overview of the discovery of this compound in nature, focusing on its biosynthesis, methods of detection, and quantitative data reported in the scientific literature.

Data Presentation: Quantitative Analysis of this compound Metabolism

The following table summarizes the quantitative data from studies on the metabolism of this compound and its precursors in Pseudomonas species. These bacteria are central to the discovery and characterization of the omega-oxidation pathway for hexanoate.

| Precursor Compound | Organism(s) | Product | Molar Yield (%) | Reference |

| Hexanoate | Alkane-utilizing Pseudomonas spp. | Adipic acid | 5 | |

| This compound | Alkane-utilizing Pseudomonas spp. | Adipic acid | 30 | |

| 6-Oxohexanoate | Alkane-utilizing Pseudomonas spp. | Adipic acid | 90 | |

| This compound | Pseudomonas aeruginosa PAO | Adipic acid | 40 |

Experimental Protocols

This section details the methodologies for the key experiments related to the discovery, identification, and quantification of this compound from natural sources, primarily bacterial cultures.

Culturing of Pseudomonas for this compound Production

This protocol is based on the methods used for growing alkane-utilizing Pseudomonas species to study the omega-oxidation pathway.

-

Media Preparation: A mineral salts medium is prepared containing essential nutrients for bacterial growth. A typical composition includes:

-

Phosphate buffer (e.g., 50 mM Na-K phosphate, pH 7.0)

-

Ammonium salt (e.g., (NH₄)₂SO₄) as a nitrogen source

-

Magnesium sulfate (e.g., 0.04% MgSO₄·7H₂O)

-

Iron sulfate (e.g., 0.001% FeSO₄·7H₂O)

-

-

Carbon Source: The medium is supplemented with a suitable carbon source to induce the omega-oxidation pathway. For example, n-hexane can be used as an inducer. The target precursor, such as hexanoate, is then added to the culture.

-

Inoculation and Incubation: The sterilized medium is inoculated with a fresh culture of the desired Pseudomonas strain. The culture is incubated at an appropriate temperature (e.g., 30°C) with shaking to ensure aeration.

-

Cell Harvesting: After a suitable incubation period, the bacterial cells are harvested by centrifugation. The cell pellet and the supernatant can be analyzed separately for the presence of this compound and its metabolites.

Extraction of this compound from Bacterial Culture

This protocol outlines a general procedure for extracting organic acids like this compound from a bacterial culture broth.

-

Sample Preparation:

-

Centrifuge the bacterial culture to separate the supernatant from the cell pellet.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

-

-

Acidification: Acidify the filtered supernatant to a low pH (e.g., pH 2) using a strong acid like HCl. This converts the carboxylate form of the organic acids to their protonated, less polar form, which is more amenable to extraction with organic solvents.

-

Solvent Extraction:

-

Transfer the acidified supernatant to a separatory funnel.

-

Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate or diethyl ether.

-

Shake the funnel vigorously for several minutes to allow for the partitioning of the organic acids into the organic phase.

-

Allow the layers to separate, and then collect the organic layer.

-

Repeat the extraction process with fresh organic solvent to maximize the recovery of the target analytes.

-

-

Drying and Concentration:

-

Dry the pooled organic extracts over an anhydrous drying agent like sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the extracted organic acids.

-

The resulting residue can be reconstituted in a small volume of a suitable solvent for analysis.

-

Derivatization and GC-MS Analysis of this compound

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar functional groups of this compound (hydroxyl and carboxylic acid) need to be derivatized to increase its volatility. Silylation is a common derivatization technique for this purpose.

-

Derivatization Procedure (Silylation):

-

Ensure the extracted sample is completely dry in a reaction vial.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine to the dried extract.

-

Seal the vial tightly and heat it at a specific temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

-

After cooling, the derivatized sample is ready for injection into the GC-MS system.

-

-

GC-MS Parameters (Example):

-

Gas Chromatograph (GC):

-

Column: A nonpolar capillary column, such as a DB-5ms.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 50-550) for identification of unknown compounds or Selected Ion Monitoring (SIM) mode for targeted quantification of known compounds.

-

-

The Pivotal Role of 6-Hydroxyhexanoate in Omega-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega (ω)-oxidation of fatty acids represents an alternative metabolic pathway to the more prevalent beta-oxidation. While typically a minor route, its significance is amplified in scenarios where beta-oxidation is compromised. This technical guide provides an in-depth exploration of the omega-oxidation pathway, with a specific focus on the crucial intermediate, 6-hydroxyhexanoate. We will delve into the enzymatic cascade, present quantitative data, detail experimental protocols for its study, and illustrate the key biochemical and signaling pathways involved. This document serves as a comprehensive resource for researchers investigating fatty acid metabolism, metabolic disorders, and potential therapeutic interventions.

Introduction to Omega-Oxidation

Omega-oxidation is a metabolic process that involves the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid.[1] This pathway primarily occurs in the smooth endoplasmic reticulum of liver and kidney cells.[2] While it can metabolize a range of fatty acids, it is most active with medium-chain fatty acids (10-12 carbons).[3] The biological significance of omega-oxidation includes providing an alternative energy source when beta-oxidation is impaired and aiding in the detoxification of xenobiotics.[2] The end products of this pathway are dicarboxylic acids, which can then enter the beta-oxidation pathway for further degradation.[3]

The Biochemical Pathway: From Hexanoate to Adipic Acid

The omega-oxidation of a six-carbon fatty acid, hexanoate, proceeds through a series of enzymatic reactions, with this compound serving as a key intermediate.

-

Hydroxylation of Hexanoate: The process is initiated by the hydroxylation of the ω-carbon of hexanoate to form This compound . This reaction is catalyzed by a family of cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies.[3] This initial step requires molecular oxygen (O₂) and the reducing equivalent NADPH.[3]

-

Oxidation to an Aldehyde: The newly formed hydroxyl group of this compound is then oxidized to an aldehyde, yielding 6-oxohexanoate (also known as adipic semialdehyde). This reaction is carried out by alcohol dehydrogenase (ADH), an NAD⁺-dependent enzyme.[3]

-

Final Oxidation to a Dicarboxylic Acid: The final step in this initial phase of omega-oxidation is the oxidation of the aldehyde group of 6-oxohexanoate to a carboxylic acid, resulting in the formation of adipic acid (a six-carbon dicarboxylic acid). This reaction is catalyzed by aldehyde dehydrogenase (ALDH), which also utilizes NAD⁺ as a cofactor.[3]

Following its formation, adipic acid can be activated to its coenzyme A (CoA) ester and subsequently undergo beta-oxidation from either end of the molecule.

Figure 1: The omega-oxidation pathway of hexanoate, highlighting the central role of this compound.

Quantitative Data

Precise kinetic parameters for the enzymes involved in the omega-oxidation of C6 fatty acids are not extensively documented. However, data from related substrates and enzyme families provide valuable insights.

| Enzyme | Substrate | Km | Vmax | Source Organism/System | Notes |

| Cytochrome P450 (CYP4A/4F) | Hexanoate | Not specified | Not specified | Human Liver Microsomes | Activity is generally lower for shorter-chain fatty acids compared to medium-chain fatty acids. |

| Alcohol Dehydrogenase (ADH) | Octanol | ~0.1-1 mM | Variable | Human Liver Isoenzymes | Km values for long-chain alcohols are significantly lower than for ethanol, indicating higher affinity.[3] |

| Alcohol Dehydrogenase (ADH) | 16-Hydroxyhexadecanoic acid | ~0.01-0.1 mM | Variable | Human Liver Isoenzymes | Demonstrates that hydroxy fatty acids are good substrates for ADH.[3] |

| Aldehyde Dehydrogenase (ALDH) | Acetaldehyde | ~0.05-2.55 mM | Variable | Yeast, Human Erythrocyte | Km values are highly dependent on the specific isoenzyme and conditions.[4][5] |

| Aldehyde Dehydrogenase (ALDH) | Long-chain aldehydes | Not specified | Not specified | General | ALDHs are known to oxidize a wide range of aliphatic aldehydes. |

Intracellular Concentrations:

| Metabolite | Concentration (in cultured cells) | Cell Type | Reference |

| This compound | 0.990 (relative abundance) | Not specified | [1] |

Experimental Protocols

Analysis of this compound and Adipic Acid by GC-MS

This protocol outlines a general procedure for the extraction, derivatization, and analysis of this compound and adipic acid from biological samples.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma, serum, or cell lysate, add an appropriate internal standard (e.g., a deuterated analog). b. Acidify the sample by adding 50 µL of 1M HCl. c. Add 600 µL of an organic solvent (e.g., ethyl acetate or diethyl ether) and vortex vigorously for 2 minutes. d. Centrifuge at 10,000 x g for 5 minutes to separate the phases. e. Carefully transfer the upper organic layer to a new tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation): a. To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). b. Add 50 µL of a suitable solvent like pyridine or acetonitrile. c. Cap the vial tightly and heat at 60-80°C for 30-60 minutes. d. Cool the sample to room temperature before injection.[6]

3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). b. Injection Volume: 1 µL. c. Inlet Temperature: 250°C. d. Oven Temperature Program:

- Initial temperature: 70°C, hold for 2 minutes.

- Ramp 1: Increase to 155°C at 4°C/min.

- Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes. e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. f. Scan Range: m/z 50-550. g. Quantification: Use selected ion monitoring (SIM) for target analytes and internal standards based on their characteristic fragment ions.

Enzyme Activity Assays

1. Alcohol Dehydrogenase (ADH) Activity Assay (Adapted for this compound): This assay measures the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm. a. Reaction Mixture (in a 1 mL cuvette):

- 850 µL of 0.1 M Sodium Pyrophosphate buffer, pH 9.2.

- 100 µL of 25 mM NAD⁺ solution.

- 50 µL of 10 mM this compound solution (substrate). b. Procedure:

- Incubate the reaction mixture at 25°C for 5 minutes to reach thermal equilibrium.

- Initiate the reaction by adding 10 µL of the enzyme preparation (e.g., microsomal fraction or purified enzyme).

- Immediately monitor the increase in absorbance at 340 nm for 5 minutes.

- The rate of NADH formation is proportional to the ADH activity.

2. Aldehyde Dehydrogenase (ALDH) Activity Assay (Adapted for 6-Oxohexanoate): Similar to the ADH assay, this method follows the production of NADH. a. Reaction Mixture (in a 1 mL cuvette):

- 850 µL of 50 mM HEPES buffer, pH 8.0.

- 100 µL of 25 mM NAD⁺ solution.

- 50 µL of 10 mM 6-oxohexanoate solution (substrate). b. Procedure:

- Follow the same procedure as the ADH assay, monitoring the increase in absorbance at 340 nm.

Signaling Pathways and Regulatory Roles

The dicarboxylic acid products of omega-oxidation, such as adipic acid, are not merely metabolic end-products but can also function as signaling molecules. One of the key regulatory pathways they influence is mediated by Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.

PPARα is a nuclear receptor that acts as a transcription factor, playing a master regulatory role in lipid metabolism.[7] Fatty acids and their derivatives, including dicarboxylic acids, are natural ligands for PPARα.[7]

Activation of PPARα by Adipic Acid:

-

Adipic acid, produced via omega-oxidation, can enter the nucleus.

-

Inside the nucleus, adipic acid binds to and activates PPARα.

-

Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

-

This PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

This binding leads to the increased transcription of genes involved in fatty acid transport, activation, and oxidation in both mitochondria and peroxisomes.

This creates a positive feedback loop where the products of omega-oxidation can upregulate the machinery for overall fatty acid catabolism.

Figure 2: Signaling pathway of adipic acid via PPARα activation.

Experimental Workflow Overview

Studying the role of this compound in omega-oxidation typically involves a multi-step experimental workflow.

Figure 3: A generalized experimental workflow for investigating omega-oxidation.

Conclusion

This compound is a pivotal, yet often overlooked, intermediate in the omega-oxidation of fatty acids. Understanding its formation and subsequent metabolism is crucial for a complete picture of fatty acid homeostasis and its dysregulation in various metabolic diseases. The methodologies and pathways detailed in this guide provide a robust framework for researchers to investigate this important metabolic route. Further research into the specific kinetics of the enzymes involved and the broader signaling implications of omega-oxidation products will undoubtedly open new avenues for therapeutic intervention in metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic involvement of acetaldehyde substrate inhibition on the rate equation of yeast aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 6-Hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoate, a molecule of significant interest in various scientific domains, serves as a versatile building block in chemical synthesis and plays a crucial role in metabolic pathways. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its associated acid, and common ester derivatives. It is designed to be an essential resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed experimental protocols, tabulated data for easy reference, and visualizations of key biological pathways.

Chemical and Physical Properties

The properties of 6-hydroxyhexanoic acid, its corresponding anion this compound, and its methyl and ethyl esters are summarized below. These tables provide a comparative overview of their key physical and chemical characteristics.

Table 1: General Chemical Properties

| Property | 6-Hydroxyhexanoic Acid | This compound (Anion) | Methyl this compound | Ethyl this compound |

| IUPAC Name | 6-hydroxyhexanoic acid[1][2] | This compound[3][4] | methyl this compound | ethyl this compound[5] |

| Synonyms | ε-Hydroxycaproic acid, 5-hydroxypentanecarboxylic acid[1][2] | 5-hydroxypentanecarboxylate | Methyl 6-hydroxycaproate | Ethyl 6-hydroxycaproate |

| Chemical Formula | C₆H₁₂O₃[1][2] | C₆H₁₁O₃⁻[3][4] | C₇H₁₄O₃[6] | C₈H₁₆O₃[5] |

| Molecular Weight | 132.16 g/mol [1][2] | 131.15 g/mol [3] | 146.18 g/mol [6] | 160.21 g/mol [5] |

| CAS Number | 1191-25-9[1] | Not applicable | 4547-43-7[6] | 5299-60-5[5] |

Table 2: Physical Properties

| Property | 6-Hydroxyhexanoic Acid | Methyl this compound | Ethyl this compound |

| Appearance | Waxy solid or colorless to pale yellow liquid[7][8] | Colorless oil[6] | Colorless liquid[9] |

| Melting Point | 38-40 °C[7][10] | 123-124 °C (in benzene/cyclohexane/acetone)[6] | Not available |

| Boiling Point | 113-116 °C[7], 272-273 °C (estimated)[8] | 123 °C at 12 Torr[6] | 127-128 °C at 12 mmHg[9][11] |

| Density | Not available | 1.0214 g/cm³[6] | 0.985 g/mL at 25 °C[9][11] |

| Refractive Index | Not available | Not available | n20/D 1.437[9][11] |

| Solubility | Soluble in water[12] | Slightly soluble in Chloroform and DMSO[6] | Not available |

| pKa | ~4.71 (Strongest Acidic)[13] | 15.12 ± 0.10 (Predicted)[6] | 15.15 ± 0.20 (Predicted)[14] |

Table 3: Spectral Data

| Property | 6-Hydroxyhexanoic Acid | Methyl this compound |

| ¹H NMR | Predicted spectra available[15][16]. Experimental data in CDCl₃: δ 7.68 (bs, 1H), 3.59 (t, 2H), 2.30 (t, 2H), 1.65-1.48 (m, 4H), 1.40-1.26 (m, 2H)[6]. | ¹H NMR (600 MHz, Chloroform-d) δ 3.66 (s, 3H), 3.64 (t, J = 6.5 Hz, 2H), 2.32 (t, J = 7.5 Hz, 2H), 1.74 (s, 1H), 1.65 (p, J = 7.5 Hz, 2H), 1.57 (p, J = 6.7 Hz, 2H), 1.39 (p, J = 7.7 Hz, 2H)[17]. |

| ¹³C NMR | Spectra available[17]. Experimental data in CDCl₃: δ 178.9, 62.3, 34.0, 31.9, 25.1, 24.4[6]. | ¹³C NMR (151 MHz, Chloroform-d) δ 174.32, 62.77, 51.63, 34.12, 32.44, 25.42, 24.76[17]. |

| Mass Spectrometry | GC-MS data available[11]. | APCI MS (m/z) calc. for C₇H₁₄O₃ [M-H]⁺ = 147.1016, found 147.1074[17]. |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of 6-Hydroxyhexanoic Acid via Hydrolysis of ε-Caprolactone

This protocol describes the base-catalyzed hydrolysis of ε-caprolactone to yield 6-hydroxyhexanoic acid.

Materials:

-

ε-Caprolactone

-

Sodium hydroxide (NaOH), 0.5 M solution

-

Amberlite IR-120 (H⁺) resin

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Acetic acid (AcOH)

-

Silica gel for column chromatography

Procedure:

-

A solution of ε-caprolactone (10.0 g, 87.6 mmol) in 200 mL of 0.5 M NaOH is stirred at room temperature for 12 hours.[6]

-

The reaction mixture is then neutralized by the addition of Amberlite IR-120 (H⁺) resin until a neutral pH is achieved.[6]

-

The resin is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude product.[6]

-

The crude 6-hydroxyhexanoic acid is purified by silica gel column chromatography using a solvent system of CH₂Cl₂:MeOH:AcOH (20:1:0.5) as the eluent.[6]

-

Fractions containing the purified product are collected and concentrated to yield 6-hydroxyhexanoic acid as a colorless oil (typical yield: ~98%).[6]

Biotransformation of 1,6-Hexanediol to 6-Hydroxyhexanoic Acid

This protocol outlines the selective oxidation of 1,6-hexanediol to 6-hydroxyhexanoic acid using Gluconobacter oxydans.

Materials:

-

Gluconobacter oxydans DSM 50049

-

1,6-Hexanediol (1,6-HD)

-

Sodium phosphate buffer (100 mM, pH 7)

-

Sodium hydroxide (NaOH), 0.5 N solution

-

Cultivation medium for G. oxydans

Procedure:

-

G. oxydans is cultivated in a suitable production medium. The cell pellet is collected by centrifugation.[9]

-

The cell pellet is suspended in 10 mL of 100 mM sodium phosphate buffer (pH 7) containing 84.6 mM 1,6-HD in a 50 mL tube.[9]

-

The biotransformation is carried out in an incubator at 30 °C with shaking at 200 rpm.[9]

-

The pH of the reaction mixture is maintained between 6 and 7 by the controlled addition of 0.5 N NaOH solution.[9]

-

After 30 hours, the reaction mixture is centrifuged to remove the bacterial cells.[9]

-

The supernatant is concentrated by evaporation to remove water, and the resulting 6-hydroxyhexanoic acid is dried under vacuum (typical isolated yield: 96.5%).[9]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of hydroxy fatty acids, which can be adapted for this compound.

Materials:

-

Sample containing this compound

-

Methanol

-

Sulfuric acid

-

Sodium chloride

-

n-Hexane

-

Anhydrous sodium sulfate

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Derivatization (Methylation): To a sample containing 6-hydroxyhexanoic acid, add a solution of methanol and sulfuric acid. Heat the mixture to facilitate the formation of the methyl ester derivative (methyl this compound), which is more volatile and suitable for GC analysis.

-

Extraction: After cooling, add a saturated sodium chloride solution and extract the methyl ester with n-hexane.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to a suitable volume.

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample into the GC-MS system.

-

GC Conditions: Use a temperature program appropriate for the separation of fatty acid methyl esters. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).[18]

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 40-550.[18]

-

-

Data Analysis: Identify methyl this compound based on its retention time and the fragmentation pattern in the mass spectrum, comparing it to a known standard or a spectral library.

Signaling and Metabolic Pathways

This compound is a key intermediate in the omega-oxidation of fatty acids and has been shown to influence cellular signaling pathways, particularly those involved in lipolysis.

Omega-Oxidation of Hexanoate

The omega-oxidation pathway is an alternative to beta-oxidation for fatty acid metabolism. It involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group. In the case of hexanoate, this pathway leads to the formation of adipic acid, with this compound as a crucial intermediate.[19][20]

Gαi-Mediated Inhibition of Lipolysis

6-Hydroxyhexanoic acid has been reported to suppress adipocyte lipolysis through a Gαi-mediated signaling pathway.[21] G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi, can counteract the stimulatory effects of pathways that increase intracellular cyclic AMP (cAMP) levels, a key second messenger that promotes lipolysis.

Conclusion

This technical guide provides a detailed compilation of the chemical and physical properties of this compound and its derivatives, alongside practical experimental protocols and an overview of its role in key biological pathways. The structured presentation of data in tables and the visualization of complex biological processes aim to facilitate a deeper understanding and application of this versatile molecule in research and development. The information presented herein is intended to serve as a valuable and accessible resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H11O3- | CID 5460267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Omega oxidation - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]

- 11. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. hmdb.ca [hmdb.ca]

- 16. scienceopen.com [scienceopen.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Secure Verification [cherry.chem.bg.ac.rs]

- 19. benchchem.com [benchchem.com]

- 20. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxyhexanoate, a molecule of significant interest in polymer chemistry and biocatalysis. This document details its chemical identity, synthesis methodologies, biological significance, and includes experimental protocols and quantitative data for researchers in drug development and material science.

Core Concepts: Chemical Identity and Structure

This compound is the conjugate base of 6-hydroxyhexanoic acid. The acid form is an omega-hydroxy fatty acid, featuring a hydroxyl group at the terminus of a six-carbon chain. This bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a versatile chemical building block.

Table 1: Chemical Identifiers for 6-Hydroxyhexanoic Acid

| Identifier | Value |

| CAS Number | 1191-25-9[1] |

| Molecular Formula | C₆H₁₂O₃[1] |

| Molecular Weight | 132.16 g/mol [1] |

| IUPAC Name | 6-hydroxyhexanoic acid[1] |

| SMILES | C(CCC(=O)O)CCO[2] |

| InChI Key | IWHLYPDWHHPVAA-UHFFFAOYSA-N[1] |

Synthesis of this compound

This compound can be synthesized through both traditional chemical methods and increasingly efficient biocatalytic routes.

Chemical Synthesis

The primary chemical route to 6-hydroxyhexanoic acid is the hydrolysis of ε-caprolactone.[3] This reaction is typically carried out in the presence of an acid or base catalyst.

Biocatalytic Synthesis

Recent advancements have focused on the microbial production of this compound, offering a more sustainable alternative to chemical synthesis. Genetically engineered microorganisms are utilized to convert various substrates into this compound through multi-enzyme cascades.

A notable example is the use of recombinant Pseudomonas taiwanensis to synthesize 6-hydroxyhexanoic acid from cyclohexane.[4] This whole-cell biocatalyst contains a four-step enzymatic cascade.[4]

Caption: Enzymatic cascade for the synthesis of 6-hydroxyhexanoic acid from cyclohexane.

Another well-documented biocatalytic process involves a three-enzyme cascade in Escherichia coli to produce 6-hydroxyhexanoic acid from cyclohexanol.[5]

Biological Significance and Applications

The primary biological and commercial relevance of this compound lies in its role as a monomer for the synthesis of polycaprolactone (PCL), a biodegradable and biocompatible polyester.[6][7][8] PCL has numerous applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and absorbable sutures.[9]

In microbiological contexts, this compound is an intermediate in the ω-oxidation pathway of hexanoate in some bacteria, leading to the production of adipic acid.[10] There is also evidence that Streptococcus gordonii, a commensal oral bacterium, naturally secretes 6-hydroxyhexanoic acid, which may possess anti-inflammatory and metabolic regulatory properties.[6] Some research also suggests potential antibacterial activity.[6]

Caption: The ω-oxidation pathway of hexanoate, where this compound is an intermediate.

Quantitative Data

The following table summarizes key quantitative data from biocatalytic synthesis studies of 6-hydroxyhexanoic acid.

Table 2: Performance of Biocatalytic Systems for 6-Hydroxyhexanoic Acid Production

| Biocatalyst | Substrate | Product Titer | Specific Product Yield | Reference |

| Recombinant P. taiwanensis | Cyclohexane | 25 mM (3.3 g/L) | 0.4 g/gCDW | [4] |

| Recombinant E. coli with lipase | Cyclohexanol | >20 g/L | 81% (isolated yield) | [5] |

Experimental Protocols

Chemical Synthesis of 6-Hydroxyhexanoic Acid from ε-Caprolactone

This protocol is adapted from standard hydrolysis procedures.

Materials:

-

ε-caprolactone

-

0.5 M Sodium Hydroxide (NaOH) solution

-

Amberlite IR-120 (H+) resin or a similar strong acid cation exchange resin

-

Deionized water

Procedure:

-

Dissolve ε-caprolactone in a 0.5 M NaOH solution.[3]

-

Stir the mixture at room temperature for 12 hours to ensure complete hydrolysis.[3]

-

Neutralize the reaction mixture by adding Amberlite IR-120 (H+) resin until the pH is neutral.[3]

-

Filter the mixture to remove the resin.[3]

-

Concentrate the filtrate under reduced pressure to obtain 6-hydroxyhexanoic acid.

Biocatalytic Synthesis of 6-Hydroxyhexanoic Acid using Recombinant P. taiwanensis**

This protocol is a summarized workflow based on published research.[4]

1. Strain and Pre-culture Preparation:

-

Use a recombinant P. taiwanensis strain engineered with the four-enzyme cascade for cyclohexane conversion.

-

Grow a pre-culture in a suitable medium (e.g., LB medium) overnight at 30°C with appropriate antibiotic selection.

2. Bioreactor Setup and Main Culture:

-

Inoculate the main culture in a defined mineral salt medium (e.g., M9 medium) in a stirred-tank bioreactor.

-

Maintain the temperature at 30°C and control the pH (e.g., at 7.0).

-

Induce the expression of the enzymatic cascade with an appropriate inducer (e.g., dicyclopropyl ketone).

3. Biotransformation:

-

After induction and cell growth to a suitable density, initiate the biotransformation.

-

Continuously supply cyclohexane to the bioreactor, for example, via the gas phase, at a controlled rate.

-

Monitor the concentrations of the substrate, intermediates, and the final product, 6-hydroxyhexanoic acid, using analytical techniques such as GC and HPLC.

4. Product Isolation and Quantification:

-

Separate the cells from the culture broth by centrifugation.

-

Analyze the supernatant for the concentration of 6-hydroxyhexanoic acid using HPLC.[11]

Conclusion

This compound is a valuable platform chemical with significant applications in the production of biodegradable polymers. While chemical synthesis from ε-caprolactone is a well-established method, biocatalytic routes using engineered microorganisms offer a promising and sustainable alternative. Further research into optimizing these biocatalytic processes and exploring the potential biological activities of this compound could open up new avenues in drug development and green chemistry.

References

- 1. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H11O3- | CID 5460267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy 6-Hydroxyhexanoic acid | 1191-25-9 [smolecule.com]

- 7. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 6-Hydroxyhexanoic Acid | High-Purity Reagent for Research [benchchem.com]

- 10. 6-hydroxyhexanoic acid, 1191-25-9 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

The Natural Occurrence of 6-Hydroxyhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyhexanoate is a naturally occurring ω-hydroxy fatty acid that serves as a key metabolic intermediate in various biological pathways, most notably in the microbial degradation of fatty acids. Its significance extends to the biotechnology sector as a monomer for the synthesis of biodegradable polymers. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthesis, metabolic fate, and the analytical methodologies for its detection and quantification. This document is intended to be a resource for researchers in microbiology, biochemistry, and drug development, offering insights into the metabolic pathways involving this compound and detailed protocols for its study.

Introduction

This compound, also known as 6-hydroxycaproic acid, is a six-carbon carboxylic acid with a hydroxyl group on the terminal (ω) carbon. This structure imparts unique chemical properties that make it a versatile molecule in biological systems and a valuable precursor in industrial applications. While not as ubiquitous as other fatty acids, this compound plays a crucial role in specific metabolic contexts, particularly in the microbial world. Its presence has also been noted in humans. Understanding the natural occurrence and metabolism of this compound is essential for harnessing its potential in bioremediation, bioplastic production, and for understanding certain aspects of microbial and human metabolism.

Natural Occurrence and Metabolism

The primary documented natural occurrence of this compound is as a metabolic intermediate in the ω-oxidation pathway of fatty acids in various microorganisms.

Bacterial Metabolism

A number of bacterial species, particularly those from the genus Pseudomonas, are capable of utilizing n-alkanes and fatty acids as carbon sources. In these organisms, the ω-oxidation pathway serves as a crucial route for the degradation of medium-chain fatty acids.

-

Pseudomonas Species: Alkane-utilizing strains of Pseudomonas have been shown to oxidize hexanoate to adipic acid, with this compound being a key intermediate. The molar yields of conversion of hexanoate to this compound can be significant in induced bacterial cultures.

-

Streptococcus gordonii: This commensal oral bacterium has been reported to secrete this compound. This suggests a role for this molecule in the microbial ecology of the human oral cavity, potentially influencing interactions with other microorganisms.

Human Occurrence

The presence of this compound has been detected in human saliva. While the precise concentration and physiological significance are not yet fully understood, its presence suggests endogenous production or microbial activity within the oral microbiome.

Occurrence in Other Organisms

Currently, there is limited information available in the scientific literature regarding the natural occurrence of this compound in plants, fungi, and other eukaryotes as a native metabolite. Its primary documented role remains within microbial fatty acid metabolism.

Biosynthesis and Metabolic Pathways

Biosynthesis via ω-Oxidation of Hexanoate

The most well-characterized pathway for the formation of this compound is the ω-oxidation of hexanoate. This pathway is an alternative to the more common β-oxidation of fatty acids and occurs in the endoplasmic reticulum of eukaryotes and in some bacteria.

The initial step is the hydroxylation of the terminal methyl group of hexanoate to form this compound. This reaction is catalyzed by a class of enzymes known as monooxygenases, often involving cytochrome P450.

Further Metabolism to Adipic Acid

Following its formation, this compound is further oxidized to 6-oxohexanoate (adipic semialdehyde) and subsequently to adipic acid. Adipic acid can then enter central carbon metabolism.

Engineered Biosynthesis from Acetyl-CoA

In the field of metabolic engineering, pathways have been designed to produce 6-carbon chemicals, including this compound, from the central metabolite acetyl-CoA. These synthetic pathways often involve the reversal of the β-oxidation cycle to build up the carbon chain, followed by specific enzymatic modifications to introduce the terminal hydroxyl group.

Quantitative Data

Quantitative data on the natural concentration of this compound in various organisms and environmental samples is sparse in the existing scientific literature. The available data primarily comes from laboratory-based microbial conversion studies.

| Source Organism/Matrix | Compound | Concentration/Yield | Reference |

| Pseudomonas spp. (induced with n-hexane) | Adipic acid from this compound | 30% molar yield | |

| Human Saliva | Acetate (for comparison) | 0.24 ± 0.38 mmol/L | |

| Human Saliva | This compound | Detected, but not quantified |

Experimental Protocols

The accurate detection and quantification of this compound from biological matrices require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Extraction of this compound from Bacterial Culture

Objective: To extract this compound from a liquid bacterial culture for subsequent analysis.

Materials:

-

Bacterial culture supernatant

-

Internal standard (e.g., deuterated this compound or a similar medium-chain hydroxy fatty acid)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Protocol:

-

Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant.

-

To 10 mL of the supernatant, add a known amount of the internal standard.

-

Acidify the supernatant to a pH of approximately 2 by adding concentrated HCl dropwise. This protonates the carboxyl group of this compound, making it more soluble in organic solvents.

-

Perform a liquid-liquid extraction by adding 10 mL of ethyl acetate. Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.

-

Repeat the extraction of the aqueous phase with another 10 mL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

The dried residue is now ready for derivatization (for GC-MS) or can be reconstituted in a suitable solvent for HPLC analysis.

GC-MS Analysis with Silylation

Objective: To quantify this compound using GC-MS after derivatization. Derivatization is necessary to increase the volatility of the analyte.

Materials:

-

Dried extract of this compound

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BST

An In-Depth Technical Guide to 6-Hydroxyhexanoate Metabolic Intermediates for Researchers and Drug Development Professionals

An authoritative overview of the core metabolic pathway involving 6-hydroxyhexanoate, detailing its key intermediates, enzymatic conversions, and regulatory mechanisms. This guide provides quantitative data, comprehensive experimental protocols, and visual diagrams to support research and development in related fields.

Introduction

The this compound metabolic pathway is a significant route for the biodegradation of various alicyclic and N-heterocyclic compounds, including cyclohexanol and caprolactam. Its intermediates are gaining increasing interest in the biotechnology and pharmaceutical sectors for their potential as building blocks for polymers and as targets for drug development. This technical guide offers a detailed exploration of the core metabolic intermediates, the enzymes that catalyze their transformation, and the analytical methods used to study this pathway.

Core Metabolic Pathway

The central pathway involves the sequential oxidation of a precursor molecule to adipic acid, a commercially valuable dicarboxylic acid. The key intermediates in this process are this compound and 6-oxohexanoate. This pathway is a key part of the degradation of cyclohexanol and is also involved in the metabolism of caprolactam, the monomer of nylon-6.

The primary enzymatic steps are:

-

Oxidation of this compound: this compound is oxidized to 6-oxohexanoate by the enzyme This compound dehydrogenase (EC 1.1.1.258), typically using NAD+ as a cofactor.[1]

-

Oxidation of 6-oxohexanoate: 6-oxohexanoate is further oxidized to adipate by 6-oxohexanoate dehydrogenase (EC 1.2.1.63), often utilizing NADP+ as a cofactor.[2]

Quantitative Data on Metabolic Intermediates and Enzymes

The efficiency of the this compound metabolic pathway is dependent on the kinetic properties of its core enzymes and the cellular concentrations of its intermediates. While comprehensive kinetic data for these specific enzymes across a wide range of organisms is not extensively documented in publicly available literature, typical values for related dehydrogenases provide a useful reference.

Table 1: Molar Yields of Adipic Acid from Precursors in Pseudomonas spp.

| Precursor | Molar Yield of Adipic Acid (%) |

| Hexanoate | 5 |

| This compound | 30 |

| 6-Oxohexanoate | 90 |

Data extracted from studies on alkane-utilizing strains of Pseudomonas spp. induced with n-hexane.[3][4]

Signaling Pathways and Regulation

The expression of the genes encoding the enzymes of the this compound pathway is often inducible and subject to transcriptional regulation. The genetic organization of these pathways provides insights into their control mechanisms.

Cyclohexanol Degradation Pathway Regulation in Acinetobacter

In Acinetobacter sp. strain NCIMB 9871, the genes for cyclohexanol degradation, including those for this compound dehydrogenase (chnD) and 6-oxohexanoate dehydrogenase (chnE), are part of a gene cluster. The expression of these genes is regulated by a transcriptional activator, ChnR, which belongs to the AraC-XylS family of regulators.[5] The gene arrangement is often chnB-chnE-chnR, where chnB encodes cyclohexanone monooxygenase.[5]

Caption: Genetic regulation of the cyclohexanol degradation pathway in Acinetobacter.

Caprolactam Degradation Pathway in Pseudomonas

In Pseudomonas jessenii, a caprolactam catabolism gene cluster has been identified which contains the genes necessary for the conversion of caprolactam to adipate. This suggests a coordinated regulation of the pathway, likely induced by the presence of caprolactam or its metabolites.

Experimental Workflows and Protocols

Analysis of this compound and Related Metabolites

Accurate quantification of the metabolic intermediates is crucial for studying the this compound pathway. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Caption: A generalized workflow for the analysis of metabolic intermediates.

Protocol 1: GC-MS Analysis of Organic Acids

This protocol is adapted for the analysis of this compound and related organic acids from biological samples.

1. Sample Preparation and Extraction:

-

Homogenize the biological sample (e.g., cell pellet, tissue).

-

Perform a solvent extraction, for example, using a mixture of methanol, chloroform, and water to separate the polar metabolites.

2. Derivatization:

-

Evaporate the polar extract to dryness under a stream of nitrogen.

-

To the dried residue, add a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) esters.

-

Incubate at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

3. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Example):

- Column: DB-5ms or equivalent.

- Injector Temperature: 250-280°C.

- Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).

- Carrier Gas: Helium.

-

MS Conditions (Example):

- Ion Source: Electron Ionization (EI).

- Scan Range: m/z 50-600.

4. Data Analysis:

-

Identify the peaks corresponding to the TMS derivatives of the target metabolites based on their retention times and mass spectra by comparison to authentic standards and spectral libraries.

-

Quantify the metabolites using an internal standard and a calibration curve.

Protocol 2: Enzyme Assay for this compound Dehydrogenase (NAD+-dependent)

This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the formation of NADH.

1. Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

-

Substrate: this compound solution.

-

Cofactor: NAD+ solution.

-

Enzyme: Purified or crude enzyme extract.

2. Assay Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NAD+, and this compound.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

3. Controls:

-

Run a blank reaction without the substrate (this compound) to account for any background NADH production.

-

Run a blank reaction without the enzyme to ensure no non-enzymatic reduction of NAD+.

Metabolic Pathway Diagrams

The this compound metabolic pathway is a convergence point for the degradation of several environmental compounds.

Caption: Converging pathways leading to this compound and its metabolism to adipate.

Conclusion

The this compound metabolic pathway represents a versatile catabolic route with significant biotechnological implications. A thorough understanding of its intermediates, the kinetics of the involved enzymes, and the regulatory networks that govern its activity is essential for harnessing its full potential. This guide provides a foundational resource for researchers and professionals in drug development and biotechnology, offering key data, protocols, and visual aids to facilitate further investigation and application of this important metabolic pathway.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Assays for NAD+-Dependent Reactions and NAD+ Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 3. Bacterial formation and metabolism of this compound: evidence of a potential role for omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial formation and metabolism of this compound: evidence of a potential role for omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Transcriptional Activator (ChnR) and a 6-Oxohexanoate Dehydrogenase (ChnE) in the Cyclohexanol Catabolic Pathway in Acinetobacter sp. Strain NCIMB 9871 and Localization of the Genes That Encode Them - PMC [pmc.ncbi.nlm.nih.gov]

The Biodegradation Pathway of 6-Hydroxyhexanoate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The microbial biodegradation of 6-hydroxyhexanoate is a key metabolic process in the breakdown of various alicyclic and aliphatic compounds, including cyclohexanol and hexanoate. This guide provides a comprehensive overview of the core biochemical pathway, the enzymes involved, their regulation, and the experimental methods used to study this process.

Core Biodegradation Pathway

The primary route for the aerobic degradation of this compound in microorganisms, particularly in species of Pseudomonas and Acinetobacter, is through an ω-oxidation pathway. This pathway sequentially oxidizes this compound to adipic acid, which can then enter central metabolism.

The key steps in the pathway are:

-

Oxidation of this compound: The initial step involves the oxidation of the hydroxyl group of this compound to an aldehyde, forming 6-oxohexanoate (also known as adipic semialdehyde). This reaction is catalyzed by This compound dehydrogenase .

-

Oxidation of 6-Oxohexanoate: The aldehyde group of 6-oxohexanoate is then oxidized to a carboxylic acid, yielding adipic acid . This step is catalyzed by 6-oxohexanoate dehydrogenase .

Adipic acid can be further metabolized, typically through β-oxidation, to acetyl-CoA and succinyl-CoA, which are intermediates of the citric acid cycle.

In addition to the primary ω-oxidation pathway, a secondary, non-productive pathway has been identified. A β-oxidative attack on this compound can lead to the formation of 2-tetrahydrofuranacetic acid.[1][2][3] However, this compound is not further metabolized by the bacteria, making this a dead-end pathway of little physiological significance for complete degradation.[1][2][3]

Visualization of the Biodegradation Pathway

Caption: The ω-oxidation pathway of this compound degradation.

Enzymes of the Pathway

The biodegradation of this compound to adipic acid is catalyzed by two key inducible dehydrogenases.

-

This compound Dehydrogenase (EC 1.1.1.258): This enzyme catalyzes the NAD⁺-dependent oxidation of this compound to 6-oxohexanoate.

-

6-Oxohexanoate Dehydrogenase (EC 1.2.1.63): This enzyme catalyzes the NADP⁺-linked oxidation of 6-oxohexanoate to adipic acid.[1]

Studies in Acinetobacter sp. NCIMB 9871 have shown that these enzymes are induced during growth on cyclohexanol.

Quantitative Data

The efficiency of the conversion of related substrates to adipic acid has been quantified in alkane-utilizing strains of Pseudomonas.

| Substrate | Molar Yield of Adipic Acid (%) | Reference |

| Hexanoate | 5 | [2] |

| This compound | 30 | [2] |

| 6-Oxohexanoate | 90 | [2] |

Enzyme kinetic data for the key dehydrogenases are not extensively reported in the literature and represent an area for further investigation.

Regulatory Mechanisms

The regulation of the this compound degradation pathway has been elucidated in Acinetobacter sp. NCIMB 9871, where it is part of the larger cyclohexanol degradation pathway.

The expression of the enzymes involved in this pathway is controlled by a transcriptional activator, ChnR . ChnR belongs to the AraC-XylS family of regulators. The gene encoding ChnR (chnR) is located downstream of the gene for cyclohexanone monooxygenase (chnB) and 6-oxohexanoate dehydrogenase (chnE), with the gene arrangement being chnB-chnE-chnR.[1]

The expression of chnB is induced by cyclohexanone.[1] It is plausible that the expression of chnE and the gene for this compound dehydrogenase are also co-regulated as part of the same operon, though further research is needed to confirm the full extent of the ChnR regulon.

Visualization of the Regulatory Logic

Caption: Regulatory cascade for the cyclohexanol degradation pathway in Acinetobacter.

Experimental Protocols

The study of the this compound biodegradation pathway involves a combination of microbiological, biochemical, and analytical techniques.

Bacterial Cultivation and Induction

-

Organisms: Acinetobacter sp. NCIMB 9871 or Pseudomonas spp.

-

Medium: A minimal salts medium with this compound or a related compound (e.g., cyclohexanol, hexanoate) as the sole carbon source to induce the expression of the degradative enzymes.

-

Growth Conditions: Aerobic growth at a controlled temperature (e.g., 30°C) with shaking to ensure adequate aeration.

Preparation of Cell-Free Extracts

-

Harvest bacterial cells from the late exponential growth phase by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.2).

-

Resuspend the cells in a small volume of the same buffer.

-

Disrupt the cells by sonication or French press on ice.

-

Centrifuge the lysate at high speed to remove cell debris and obtain the cell-free extract (supernatant).

Enzyme Assays

This compound Dehydrogenase and 6-Oxohexanoate Dehydrogenase

These enzymes are typically assayed spectrophotometrically by monitoring the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively, at 340 nm.

-

Reaction Mixture:

-

Buffer (e.g., 50 mM phosphate buffer, pH 7.2)

-

Substrate (this compound or 6-oxohexanoate)

-

Cofactor (NAD⁺ for this compound dehydrogenase, NADP⁺ for 6-oxohexanoate dehydrogenase)

-

Cell-free extract

-

-

Procedure:

-

Combine the buffer, substrate, and cofactor in a quartz cuvette.

-

Initiate the reaction by adding the cell-free extract.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change of absorbance and the molar extinction coefficient of NAD(P)H.

-

Metabolite Analysis

The identification and quantification of intermediates and products of the pathway are typically performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC).

-

Sample Preparation: Culture supernatants or reaction mixtures are clarified by centrifugation or filtration.

-

HPLC Analysis:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: An appropriate solvent system (e.g., an acidic aqueous solution with an organic modifier like acetonitrile).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid groups of the metabolites.

-

-

GC Analysis:

-

Derivatization: The organic acids are often derivatized (e.g., esterified) to increase their volatility.

-

Column: A suitable capillary column.

-

Detection: Flame ionization detector (FID) or mass spectrometry (MS) for identification and quantification.

-

Visualization of a General Experimental Workflow

Caption: A general workflow for studying the this compound degradation pathway.

References

- 1. Identification of a Transcriptional Activator (ChnR) and a 6-Oxohexanoate Dehydrogenase (ChnE) in the Cyclohexanol Catabolic Pathway in Acinetobacter sp. Strain NCIMB 9871 and Localization of the Genes That Encode Them - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolism of cyclohexanol by Acinetobacter NCIB 9871 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Toxicological Studies of 6-Hydroxyhexanoate

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Review of the Available Toxicological Data for 6-Hydroxyhexanoate

This technical guide provides a summary of the currently available toxicological information for this compound and its related compounds. Following a comprehensive review of publicly accessible scientific literature and safety data sheets, it is important to note that there is a significant lack of in-depth toxicological studies for this compound. The toxicological properties of 6-hydroxyhexanoic acid have not been fully investigated[1][2]. Consequently, quantitative data from key toxicological endpoints such as acute toxicity, genotoxicity, mutagenicity, carcinogenicity, and reproductive toxicity are not available.

The information that is currently available is primarily qualitative and focuses on potential hazards identified in Safety Data Sheets (SDS). This guide summarizes this information to provide a foundational understanding of the known safety considerations for handling this compound.

Hazard Identification and Classification

Based on available SDS, 6-hydroxyhexanoic acid is classified as an irritant. The primary hazards identified are:

Similar GHS classifications have been noted for related compounds such as methyl this compound, which is also stated to cause skin irritation, serious eye irritation, and may cause respiratory irritation[5]. In contrast, one available SDS for ethyl this compound classifies it as not a hazardous substance or mixture.

Summary of Available Toxicological Data

A detailed search for quantitative toxicological data for this compound yielded no specific values for key endpoints. The table below reflects the absence of this data across standard toxicological categories.

| Toxicological Endpoint | This compound Data |

| Acute Toxicity (e.g., LD50) | No data available. The toxicological properties have not been fully investigated[1][2]. |

| Genotoxicity | No data available[6]. |

| Mutagenicity | No data available. |

| Carcinogenicity | No data available. Not classified by IARC, NTP, or OSHA[5]. |

| Reproductive Toxicity | No data available. |

| Skin Corrosion/Irritation | Causes skin irritation[3][4]. Skin contact may result in inflammation characterized by itching, scaling, reddening, or blistering[5]. |

| Eye Damage/Irritation | Causes serious eye irritation[3][4]. Eye contact may result in redness, pain, or severe eye damage[5]. |

| Respiratory Sensitization | May cause respiratory irritation[3][4]. Inhalation may cause irritation of the lungs and respiratory system[5]. |

Experimental Protocols

A critical gap in the available information is the absence of detailed experimental protocols for any toxicological studies on this compound. The reviewed literature and safety documents do not provide methodologies for key experiments, as these studies do not appear to have been conducted or published in the public domain.

Signaling Pathways and Mechanistic Insights

There is no information available in the reviewed search results regarding the signaling pathways or mechanisms of toxicity for this compound. Due to this lack of data, no diagrams for signaling pathways, experimental workflows, or logical relationships can be generated.

Conclusion

The current body of publicly available information on the toxicology of this compound is limited to qualitative hazard identification, primarily from Safety Data Sheets. There is a notable absence of quantitative data from comprehensive toxicological studies, including acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Furthermore, no detailed experimental protocols or mechanistic studies detailing signaling pathways are available.

This significant data gap highlights the need for thorough toxicological evaluation of this compound to establish a comprehensive safety profile, particularly if its use in research, drug development, or other applications is to be expanded. Researchers and professionals handling this compound should exercise caution and adhere to the handling and safety precautions outlined in the available SDS to mitigate the known risks of skin, eye, and respiratory irritation.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 6-Hydroxyhexanoate from Cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of 6-hydroxyhexanoate (6HA) from cyclohexane presents a promising green alternative to traditional chemical synthesis routes. This biocatalytic cascade leverages a series of enzymes to convert the readily available and inexpensive starting material, cyclohexane, into a valuable monomer for the production of biodegradable polymers like polycaprolactone. This document provides detailed application notes and protocols for the whole-cell biocatalytic production of this compound using recombinant Pseudomonas taiwanensis.

Enzymatic Pathway

The conversion of cyclohexane to this compound is achieved through a four-step enzymatic cascade that has been successfully engineered into host organisms such as Pseudomonas taiwanensis and E. coli.[1][2] The pathway proceeds as follows:

-

Hydroxylation of Cyclohexane: A cytochrome P450 monooxygenase (Cyp) catalyzes the initial hydroxylation of cyclohexane to cyclohexanol.[1]

-

Oxidation of Cyclohexanol: A cyclohexanol dehydrogenase (CDH) then oxidizes cyclohexanol to cyclohexanone.[1]

-

Baeyer-Villiger Monooxygenation: A cyclohexanone monooxygenase (CHMO) performs a Baeyer-Villiger oxidation on cyclohexanone to produce ε-caprolactone.[1][3]

-

Hydrolysis of ε-Caprolactone: Finally, a lactonase (Lact) hydrolyzes ε-caprolactone to yield the final product, this compound.[1]

This engineered pathway allows for the direct, one-pot synthesis of this compound from cyclohexane without the accumulation of intermediates.[1][2]

Caption: Enzymatic cascade for the conversion of cyclohexane to this compound.

Data Presentation

Table 1: Performance of Recombinant P. taiwanensis in this compound Production

| Parameter | Value | Conditions | Reference |

| Specific Activity | |||

| M9* Medium | 37.5 ± 0.4 U/gCDW | Resting cells | [1][4][5] |

| Previous Work | 44 U/gCDW | Not specified | [1] |

| Bioreactor Performance (High Cyclohexane Feed) | |||

| Final 6HA Concentration | 25 mM (3.3 g/L) | 1.626 mmol/min/L cyclohexane feed | [1][4][5] |

| Specific Product Yield | 0.4 g/gCDW | 1.626 mmol/min/L cyclohexane feed | [1][4][5] |

| Bioreactor Performance (Low Cyclohexane Feed) | |||

| Cyclohexane Feed Rate | 0.276 mmol/min/L | Substrate-limiting conditions | [1][5] |

| Conversion Efficiency | |||

| Cyclohexane to 6HA | Complete conversion of 5 mM | Not specified | [1] |

Experimental Protocols

Protocol 1: Cultivation and Induction of Recombinant P. taiwanensis for Whole-Cell Biocatalysis

This protocol describes the cultivation of recombinant P. taiwanensis harboring the four-step enzymatic cascade for this compound production.

Materials:

-

Recombinant P. taiwanensis strain

-

RB medium or M9* medium

-

Glucose (or other suitable carbon source)

-

Appropriate antibiotics for plasmid maintenance

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Inoculation: Inoculate a single colony of the recombinant P. taiwanensis strain into a suitable volume of RB or M9* medium supplemented with the appropriate antibiotic.

-

Pre-culture: Grow the culture overnight at 30°C with shaking.

-

Main Culture: Inoculate the main culture with the pre-culture to an appropriate starting optical density (OD600).

-

Growth: Cultivate the cells at 30°C with shaking. For fed-batch cultivation, an exponential feed can be applied to maintain a specific growth rate (e.g., µ = 0.1 h-1).[1][2]

-

Induction: When the culture reaches the desired cell density (e.g., mid- to late-exponential phase), induce the expression of the enzymatic cascade by adding IPTG to a final concentration of 1 mM.[1][2]

-

Post-induction Cultivation: Continue to cultivate the cells for an additional 3.5 to 6 hours to allow for protein expression.[1][2]

-

Harvesting: Harvest the cells by centrifugation. The cell pellet can be used directly for whole-cell biotransformation or stored for later use.

Protocol 2: Whole-Cell Biotransformation of Cyclohexane to this compound

This protocol outlines the procedure for the whole-cell bioconversion of cyclohexane to this compound in a stirred-tank bioreactor.

Materials:

-

Harvested recombinant P. taiwanensis cells

-

Potassium phosphate buffer (Kpi buffer), pH 7.4

-

Glucose

-

IPTG

-

Cyclohexane

-

Stirred-tank bioreactor

Procedure:

-

Cell Resuspension: Resuspend the harvested cells in Kpi buffer to the desired biomass concentration (e.g., 10 g/L).[1][2]

-

Bioreactor Setup: Transfer the cell suspension to a stirred-tank bioreactor. Add glucose (e.g., 1% w/v) as a co-substrate and IPTG (e.g., 1 mM) to maintain induction.[1][2]

-

Cyclohexane Feed: Supply cyclohexane to the bioreactor. A continuous feed via the gas phase is recommended to minimize substrate toxicity.[1][5] The feed rate can be adjusted to achieve either substrate-limiting or zero-order reaction kinetics.[1][5]

-

Reaction Conditions: Maintain the reaction at 30°C with appropriate agitation and aeration. Monitor dissolved oxygen levels.[2]

-

Sampling: Take samples at regular intervals to monitor the concentrations of cyclohexane, this compound, and any potential byproducts using gas chromatography (GC) and high-performance liquid chromatography (HPLC).

-

Reaction Termination: Stop the reaction when the desired conversion is achieved or when the catalytic activity of the cells significantly decreases.

References

- 1. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexanone monooxygenase - Wikipedia [en.wikipedia.org]

- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 5. Collection - Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor - Frontiers in Catalysis - Figshare [frontiersin.figshare.com]

Application Notes and Protocols for Microbial Production of 6-Hydroxyhexanoate in E. coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxyhexanoate (6-HA) is a valuable bifunctional molecule with applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Traditional chemical synthesis routes for 6-HA often involve harsh conditions and environmentally hazardous substances. Microbial production in engineered Escherichia coli offers a promising alternative, enabling the synthesis of 6-HA from renewable feedstocks under mild conditions. This document provides detailed application notes and protocols for the microbial production of 6-HA in E. coli, summarizing key quantitative data and experimental methodologies from recent research.

Metabolic Engineering Strategies for this compound Production

The production of this compound in E. coli can be achieved through the introduction of heterologous pathways and the optimization of native metabolic fluxes. Two primary strategies have been explored: the ω-oxidation of fatty acids and the functionalization of cyclic precursors.

ω-Oxidation of Hexanoate

This pathway mimics the natural degradation of fatty acids, starting with the terminal oxidation of a C6 carbon source like hexanoate. This typically involves a three-step enzymatic cascade:

-

Hydroxylation: An alkane monooxygenase (e.g., P450BM3) hydroxylates the terminal methyl group of hexanoate to form this compound.

-

Oxidation to Aldehyde: An alcohol dehydrogenase oxidizes the hydroxyl group to an aldehyde, forming 6-oxohexanoate.

-

Oxidation to Carboxylic Acid: An aldehyde dehydrogenase converts the aldehyde to a carboxylic acid, yielding adipic acid.

For the production of this compound, the pathway is typically blocked after the initial hydroxylation step.

Pathway from Cyclohexane

A multi-step enzymatic cascade can be engineered in a microbial host to convert cyclohexane to this compound. Although initially demonstrated in Pseudomonas taiwanensis, the enzymes can be heterologously expressed in E. coli. The pathway proceeds as follows:

-

Cyclohexane to Cyclohexanol: Catalyzed by a cyclohexane monooxygenase.

-

Cyclohexanol to Cyclohexanone: Catalyzed by an alcohol dehydrogenase.

-

Cyclohexanone to ε-Caprolactone: A Baeyer-Villiger monooxygenase (e.g., cyclohexanone monooxygenase) performs this key ring-expansion step.

-

ε-Caprolactone to this compound: An esterase or lactonase hydrolyzes the cyclic ester to the final product.

The following diagram illustrates a potential engineered pathway in E. coli for the production of this compound from glucose, which is first converted to hexanoyl-CoA.

Caption: Engineered metabolic pathway for this compound production in E. coli.

Data Presentation

The following tables summarize quantitative data from various studies on the production of ω-hydroxy fatty acids and related compounds in engineered E. coli and other microorganisms.

Table 1: Production of ω-Hydroxy Fatty Acids in Engineered E. coli

| Strain | Key Genes Expressed | Carbon Source(s) | Titer (mg/L) | Reference |

| E. coli BL21ΔfadD | CcFatB1, fadR, P450BM3 | Glucose, Glycerol | 144 | [1] |

Table 2: Production of this compound from Cyclohexane in Pseudomonas taiwanensis

| Strain | Key Genes Expressed | Substrate | Titer (g/L) | Yield (g/gCDW) | Productivity (g/L/h) | Reference |

| P. taiwanensis_6HA | 4-step enzymatic cascade | Cyclohexane | 3.3 | 0.4 | 0.50 | [2] |

Table 3: Production of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) in Engineered E. coli

| Strain | Key Genes Expressed | Carbon Source | PHA Content (wt%) | 3HHx fraction (mol%) | Reference |

| E. coli JM109 | phaC, phaJ, yafH | Dodecanoate | >40 (approx.) | ~15 (approx.) | [3][4] |

| E. coli JM109 | 11 heterologous genes | Glucose | 41 | 14 | [5] |

| E. coli LZ05 | pQQ05, pZQ01 | Glucose, Propionate | 3.21 | 6.46 | [6] |

Experimental Protocols

Protocol 1: General Strain Construction and Plasmid Assembly